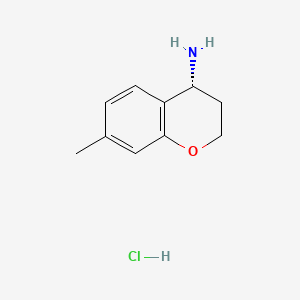

(R)-7-Methylchroman-4-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 |

InChI-Schlüssel |

MHKGPURQDGVONT-SBSPUUFOSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1)[C@@H](CCO2)N.Cl |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(CCO2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (R)-7-Methylchroman-4-amine hydrochloride typically involves:

- Construction of the chroman ring system with the 7-methyl substituent.

- Introduction of the amine group at the 4-position.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Formation of the hydrochloride salt for isolation and purification.

Key Preparation Routes

Asymmetric Synthesis via Chiral Precursors or Catalysts

- Use of chiral auxiliaries or catalysts to induce stereoselectivity during amination steps.

- Control of reaction temperature (commonly 0 °C to reflux, 20–80 °C preferred) and time (0.5 to 24 hours) to optimize yield and enantiomeric excess.

- Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol are typical reaction media.

Reduction of Nitro Precursors

- Starting from nitro-substituted chroman derivatives, catalytic hydrogenation or metal reductions (e.g., zinc, magnesium, iron, nickel powders) convert nitro groups to amines.

- Catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide.

- Hydrogenation conditions: temperature 10–90 °C, pressure 5–40 atm, reaction time 1–5 hours.

- After amine formation, hydrochloride salt is generated by treatment with hydrogen chloride in ethanol or other solvents.

Use of Sulfonate Intermediates

- Sulfonates containing sulfone moieties can be used as intermediates.

- Reaction with ammonia or amines under catalytic hydrogenation yields sulfonyl alkylamines.

- This method allows selective substitution and high purity of the amine product.

- Catalysts and conditions similar to above hydrogenation methods.

Typical Reaction Conditions and Reagents

| Step | Reagents/Catalysts | Solvents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Nitro precursor reduction | Zn, Mg, Fe, Ni powders or Pd/C, Raney Ni | Ethanol, THF, DMF | 10–90 | 1–5 | Catalytic hydrogenation preferred |

| Amination via sulfonate route | Ammonia or amine, Raney Ni, Pd/C | Alcohols, ethers | 10–90 | 1–5 | Catalytic hydrogenation under pressure |

| Salt formation | HCl in ethanol or other solvents | Ethanol, water | Room temp | 1 | Forms hydrochloride salt |

| Asymmetric synthesis | Chiral catalysts/auxiliaries | THF, DMF, NMP | 0–80 | 0.5–24 | Controls enantiomeric purity |

Purification and Characterization

- Crystallization of hydrochloride salt from ethanol or aqueous ethanol.

- Use of chromatographic techniques (e.g., preparative HPLC) for enantiomeric purity.

- Confirmation of stereochemistry by chiral HPLC or optical rotation measurements.

Summary Table of Preparation Methods

Professional Notes

- The exact synthetic route chosen depends on availability of starting materials, desired scale, and purity requirements.

- Hydrogenation steps require careful control of pressure and catalyst loading to avoid over-reduction or side reactions.

- Asymmetric synthesis methods may involve proprietary chiral catalysts or auxiliaries, often protected by patents.

- Hydrochloride salt formation is a standard practice to enhance compound stability and facilitate handling.

- Combining multiple synthetic strategies can optimize yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

®-7-Methylchroman-4-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of ®-7-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Enantiomers

The following table summarizes key structural analogs and enantiomers of (R)-7-Methylchroman-4-amine hydrochloride:

Research Implications and Gaps

- Analytical Challenges : Distinguishing enantiomers and substituents requires advanced techniques like chiral HPLC or NMR, as highlighted in chemical analysis guidelines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-7-Methylchroman-4-amine hydrochloride, and what key reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step strategies, including bromination/amination of chroman precursors followed by resolution of enantiomers. Key steps include:

- Protection-deprotection : Safeguard reactive groups during bromination (e.g., using tert-butyloxycarbonyl (Boc) groups) .

- Salt formation : Hydrochloride salt improves solubility and stability via acid-base reaction with gaseous HCl .

- Enantiomeric resolution : Chiral chromatography or kinetic resolution using enzymes ensures >99% enantiomeric excess (e.e.) .

- Critical factors : Temperature (0–25°C for amination), solvent polarity (tetrahydrofuran vs. dichloromethane), and catalyst choice (e.g., Pd/C for hydrogenation) significantly affect yield.

Q. How is the structural identity and purity of (R)-7-Methylchroman-4-amine hydrochloride validated in research settings?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methyl at C7, amine at C4) and absence of impurities .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 204.1) and detects degradation products .

Q. What factors influence the solubility and stability of (R)-7-Methylchroman-4-amine hydrochloride in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) but reduces solubility in non-polar solvents. Co-solvents like DMSO (10–20%) improve organic phase compatibility .

- Stability : Degrades under alkaline conditions (pH >8) via deamination. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methyl vs. fluoro) at the 6- or 7-position of the chroman ring impact the compound's biological activity and receptor binding?

- Methodological Answer :

- Bromo : At C7, increases steric bulk, enhancing selectivity for serotonin receptors (5-HT1A Ki = 12 nM vs. 45 nM for methyl) but reduces metabolic stability .

- Fluoro : At C7, improves blood-brain barrier penetration (logP = 1.2 vs. 1.5 for methyl) due to electronegativity .

- Experimental validation : Radioligand binding assays (e.g., competitive displacement with [3H]-8-OH-DPAT) quantify receptor affinity .

Q. What methodological challenges arise in ensuring enantiomeric purity during the synthesis of (R)-7-Methylchroman-4-amine hydrochloride, and how are they addressed?

- Methodological Answer :

- Racemization risk : Occurs during amination at high temperatures (>40°C). Mitigated by low-temperature (−10°C) SN2 reactions .

- Resolution techniques : Use of (−)-di-p-toluoyl-D-tartaric acid for diastereomeric salt crystallization achieves 98% e.e. .

Q. How can researchers resolve contradictions in reported biological activities of (R)-7-Methylchroman-4-amine hydrochloride derivatives across different studies?

- Methodological Answer :

- Variable analysis : Compare assay conditions (e.g., CHO vs. HEK293 cells for receptor binding) and compound purity (HPLC data vs. vendor claims) .

- Meta-analysis : Use tools like RevMan to aggregate IC50 values and identify outliers (e.g., ±2 SD from mean) .

Q. What in silico strategies are employed to predict the pharmacokinetic behavior of (R)-7-Methylchroman-4-amine hydrochloride, and how do they compare with experimental data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.